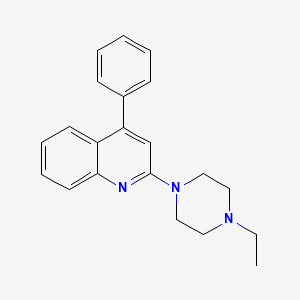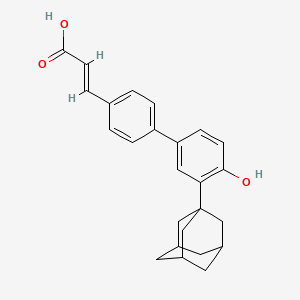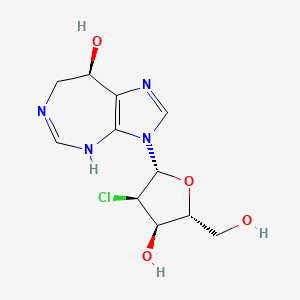
1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AHR-1900 hydrochloride involves the reaction of butyrophenone with various reagents under controlled conditions. The mother liquor preparation method includes dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . This solution is then mixed with polyethylene glycol 300 (PEG300) and Tween 80 before being diluted with deionized water (ddH2O) to achieve the desired concentration for further use .
Industrial Production Methods: Industrial production of AHR-1900 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically stored at -20°C in powder form and at -80°C in solvent form to maintain stability .
Chemical Reactions Analysis
Types of Reactions: AHR-1900 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and interaction with the aryl hydrocarbon receptor.
Common Reagents and Conditions: Common reagents used in the reactions involving AHR-1900 hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of AHR-1900 hydrochloride include its active metabolites, which interact with the aryl hydrocarbon receptor to exert their therapeutic effects.
Scientific Research Applications
AHR-1900 hydrochloride has a wide range of scientific research applications. It is used in studies related to the aryl hydrocarbon receptor’s role in various physiological and pathological processes, including glucose homeostasis, insulin resistance, and diabetes development . The compound is also investigated for its potential therapeutic applications in pulmonary diseases, such as acute lung injury and chronic obstructive pulmonary disease . Additionally, AHR-1900 hydrochloride is used in molecular docking studies to identify potential inhibitors of the aryl hydrocarbon receptor .
Mechanism of Action
The mechanism of action of AHR-1900 hydrochloride involves its interaction with the aryl hydrocarbon receptor. Upon binding to the receptor, the compound inhibits the receptor’s activation, thereby modulating the expression of genes involved in xenobiotic metabolism . This interaction is crucial for its therapeutic effects in treating schizophrenia and other conditions associated with aryl hydrocarbon receptor activation.
Comparison with Similar Compounds
AHR-1900 hydrochloride is compared with other butyrophenone derivatives and aryl hydrocarbon receptor antagonists. Similar compounds include haloperidol and trifluoperazine, which also target the aryl hydrocarbon receptor but differ in their chemical structure and specific therapeutic applications . AHR-1900 hydrochloride is unique in its specific binding affinity and inhibitory effects on the aryl hydrocarbon receptor, making it a valuable compound for research and therapeutic purposes.
Conclusion
AHR-1900 hydrochloride is a significant compound with diverse applications in scientific research and medicine. Its unique properties and mechanism of action make it a valuable tool for studying the aryl hydrocarbon receptor and its role in various physiological and pathological processes.
Properties
CAS No. |
21492-67-1 |
|---|---|
Molecular Formula |
C21H24FNO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C21H24FNO3/c1-25-20-6-2-3-7-21(20)26-18-12-14-23(15-18)13-4-5-19(24)16-8-10-17(22)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 |
InChI Key |
DBSZFOMWGPKWPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AHR-1900 free base, AHR-1900, |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)
![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)




![2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide](/img/structure/B1665018.png)






